REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].CO.[CH3:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][Cl:22])=[CH:19][CH:18]=1.O>C1(C)C=CC=CC=1>[Cl-:22].[CH2:10]([N+:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:21][C:20]1[CH:23]=[CH:24][C:17]([CH3:16])=[CH:18][CH:19]=1)[CH2:11][CH2:12][CH3:13] |f:5.6|
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Name
|
|
Quantity
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176.5 g
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Type
|
reactant
|
Smiles
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C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
134.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCl)C=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
Then, this solution was stirred at 65° C. for 10 hours
|
Duration
|
10 h
|
Type
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TEMPERATURE
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Details
|
the solution was cooled to 30° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 30° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Then, the toluene layer was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(CCC)[N+](CC1=CC=C(C=C1)C)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |